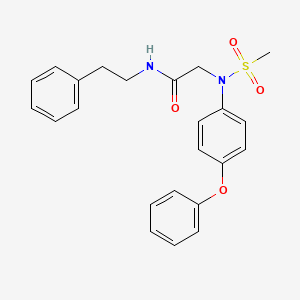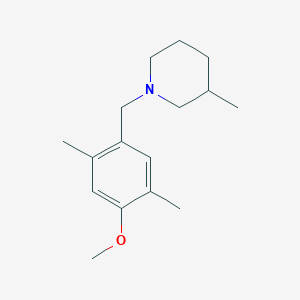
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in the scientific community due to its potential use in research studies. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide involves the selective antagonism of mGluR5, which is a G protein-coupled receptor that is involved in various physiological and pathological processes. mGluR5 is primarily expressed in the central nervous system and is involved in various functions such as synaptic plasticity, learning, and memory. The selective antagonism of mGluR5 by this compound has been shown to have potential therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. The selective antagonism of mGluR5 by this compound has been shown to reduce anxiety-like behavior in animal models. This compound has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. Additionally, this compound has been shown to have potential analgesic effects and may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its selective antagonism of mGluR5, which allows for the specific study of the physiological and pathological functions of this receptor. However, one of the limitations of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research related to N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide. One potential future direction is the use of this compound in the treatment of neurological and psychiatric disorders such as anxiety, depression, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits. Finally, the development of more selective and potent mGluR5 antagonists may lead to the discovery of new therapeutic targets for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been described in detail in several research articles, and it involves the use of various solvents and reagents such as N,N-dimethylformamide, triethylamine, and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(2-phenylethyl)glycinamide has been widely used in scientific research to study the physiological and pathological functions of mGluR5. The selective antagonism of mGluR5 by this compound has been shown to have potential therapeutic benefits in various neurological and psychiatric disorders such as anxiety, depression, and addiction. This compound has also been used in studies related to pain, learning, and memory.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQAPDZOKLIUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156789 | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312267-58-6 | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312267-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-(2-ethoxy-1-methyl-2-oxoethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B5003386.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003391.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5003393.png)
![8-(1,3-benzothiazol-2-ylmethyl)-3-benzyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003395.png)
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}benzoic acid](/img/structure/B5003405.png)
![5-bromo-4-chloro-2-({[2-(3-chlorophenyl)ethyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B5003409.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5003420.png)
![butyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5003426.png)
![3-ethyl-5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003431.png)
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-thiophenecarboxamide)](/img/structure/B5003440.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)
amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003467.png)